Enzymatic Recognition: 10x Higher Incorporation Efficiency by HIV-1 Reverse Transcriptase vs. DNA Polymerase α
2'-Deoxyisoguanosine triphosphate (d-isoGTP) is incorporated by HIV-1 reverse transcriptase (RT) with approximately 10-fold higher efficiency than by eukaryotic DNA polymerase α, a property that can be exploited in assays designed to differentiate between these enzymatic activities [1].
| Evidence Dimension | Incorporation Efficiency |
|---|---|
| Target Compound Data | 10x more efficient incorporation by HIV-1 RT opposite T (DNA) or U (RNA) |
| Comparator Or Baseline | Eukaryotic DNA polymerase α incorporation opposite T (DNA) or U (RNA) |
| Quantified Difference | 10-fold |
| Conditions | Enzymatic assay comparing incorporation of d-isoGTP opposite thymidine in a DNA template and uracil in an RNA template. |
Why This Matters
This quantifiable selectivity provides a rational basis for choosing 2'-deoxyisoguanosine as a tool compound in studies of HIV-1 reverse transcriptase mechanism or in screening assays for RT inhibitors.
- [1] Lutz, M.J., et al. Recognition of 2'-deoxyisoguanosine triphosphate by HIV-1 reverse transcriptase and mammalian cellular DNA polymerases. Bioorg Med Chem Lett, 1998, 8(5):499-504. View Source
